Cas no 1312454-82-2 (8a-methyl-octahydropyrrolo[1,2-a]piperazin-3-one)

8a-Methyl-octahydropyrrolo[1,2-a]piperazin-3-one is a heterocyclic compound featuring a fused pyrrolo-piperazine scaffold with a ketone functional group. Its rigid, bicyclic structure enhances stereochemical stability, making it valuable for applications in medicinal chemistry and drug development. The methyl substitution at the 8a position contributes to improved lipophilicity and metabolic stability, which can be advantageous in pharmacokinetic optimization. This compound serves as a versatile intermediate for synthesizing pharmacologically active molecules, particularly those targeting central nervous system (CNS) disorders. Its well-defined stereochemistry also facilitates the study of structure-activity relationships (SAR) in bioactive compounds. Suitable for research use, it is typically handled under controlled conditions due to its reactivity.
8a-methyl-octahydropyrrolo[1,2-a]piperazin-3-one structure
1312454-82-2 structure
Product Name:8a-methyl-octahydropyrrolo[1,2-a]piperazin-3-one
CAS No:1312454-82-2
MF:C8H14N2O
MW:154.209561824799
CID:1104493
PubChem ID:58574632
Update Time:2025-05-22

8a-methyl-octahydropyrrolo[1,2-a]piperazin-3-one Chemical and Physical Properties

Names and Identifiers

    • hexahydro-8a-methyl-Pyrrolo[1,2-a]pyrazin-3(4H)-one
    • 8a-methylhexahydropyrrolo[1,2-a]pyrazin-3(4H)-one
    • 8a-methyl-octahydropyrrolo[1,2-a]piperazin-3-one
    • YBHXRNAYZWLUQW-UHFFFAOYSA-N
    • SCHEMBL6921306
    • DB-359943
    • 1312454-82-2
    • Inchi: 1S/C8H14N2O/c1-8-3-2-4-10(8)5-7(11)9-6-8/h2-6H2,1H3,(H,9,11)
    • InChI Key: YBHXRNAYZWLUQW-UHFFFAOYSA-N
    • SMILES: O=C1CN2CCCC2(C)CN1

Computed Properties

  • Exact Mass: 154.110613074g/mol
  • Monoisotopic Mass: 154.110613074g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 11
  • Rotatable Bond Count: 0
  • Complexity: 193
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 0.1
  • Topological Polar Surface Area: 32.3Ų

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8a-methyl-octahydropyrrolo[1,2-a]piperazin-3-one Suppliers

Amadis Chemical Company Limited
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(CAS:1312454-82-2)8a-methyl-octahydropyrrolo[1,2-a]piperazin-3-one
Order Number:A1050242
Stock Status:in Stock
Quantity:1g
Purity:99%
Pricing Information Last Updated:Thursday, 29 August 2024 17:30
Price ($):706.0
Email:sales@amadischem.com

Additional information on 8a-methyl-octahydropyrrolo[1,2-a]piperazin-3-one

8a-Methyl-Octahydropyrrolo[1,2-a]Piperazin-3-One: A Comprehensive Overview

CAS No. 1312454-82-2, commonly referred to as 8a-methyl-octahydropyrrolo[1,2-a]piperazin-3-one, is a complex organic compound that has garnered significant attention in the fields of organic chemistry and pharmacology. This compound belongs to the class of bicyclic structures, specifically featuring a pyrrolo-piperazine framework with a methyl substituent at the 8a position and a ketone group at the 3-position. Its unique structure endows it with intriguing chemical properties and potential bioactivity, making it a subject of interest for researchers exploring novel drug candidates and advanced chemical synthesis techniques.

The synthesis of 8a-methyl-octahydropyrrolo[1,2-a]piperazin-3-one involves multi-step reactions that highlight the principles of stereochemistry and ring formation. Recent studies have focused on optimizing the synthetic pathways to enhance yield and purity, leveraging modern catalytic methods and asymmetric synthesis techniques. These advancements not only improve the efficiency of production but also pave the way for further structural modifications to explore its pharmacological potential.

In terms of biological activity, preliminary assays have indicated that this compound exhibits moderate activity against certain enzymes and cellular targets. Researchers are particularly interested in its potential as a modulator of G-protein coupled receptors (GPCRs), which are critical targets in drug discovery for conditions such as cardiovascular diseases, neurological disorders, and metabolic syndromes. The methyl group at the 8a position is hypothesized to play a significant role in modulating the compound's bioavailability and receptor binding affinity.

Recent advancements in computational chemistry have enabled detailed molecular docking studies of CAS No. 1312454-82-2. These studies suggest that the compound's bicyclic structure allows for favorable interactions with specific protein pockets, potentially leading to novel therapeutic applications. Additionally, its stability under physiological conditions has been assessed through in vitro experiments, revealing promising results that warrant further preclinical testing.

The structural uniqueness of 8a-methyl-octahydropyrrolo[1,2-a]piperazin-3-one also makes it an attractive candidate for exploring new chemical reactions and catalytic cycles. Chemists are investigating its reactivity under various conditions to uncover novel synthetic routes for related compounds. This line of research not only expands our understanding of heterocyclic chemistry but also opens avenues for the development of advanced materials and functional molecules.

In conclusion, CAS No. 1312454-82-2, or 8a-methyl-octahydropyrrolo[1,2-a]piperazin-3-one, stands at the intersection of cutting-edge synthetic methods and promising biological activity. As research continues to unravel its full potential, this compound is poised to contribute significantly to both academic exploration and practical applications in medicine and beyond.

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Amadis Chemical Company Limited
(CAS:1312454-82-2)8a-methyl-octahydropyrrolo[1,2-a]piperazin-3-one
A1050242
Purity:99%
Quantity:1g
Price ($):706.0
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